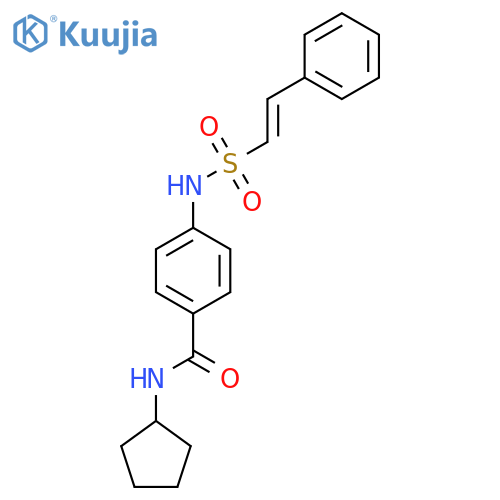Cas no 1015369-53-5 (N-cyclopentyl-4-(2-phenylethenesulfonamido)benzamide)

1015369-53-5 structure
商品名:N-cyclopentyl-4-(2-phenylethenesulfonamido)benzamide
N-cyclopentyl-4-(2-phenylethenesulfonamido)benzamide 化学的及び物理的性質
名前と識別子
-
- Z32412927
- AKOS001414336
- N-cyclopentyl-4-(2-phenylethenesulfonamido)benzamide
- 1015369-53-5
- EN300-26585465
-
- インチ: 1S/C20H22N2O3S/c23-20(21-18-8-4-5-9-18)17-10-12-19(13-11-17)22-26(24,25)15-14-16-6-2-1-3-7-16/h1-3,6-7,10-15,18,22H,4-5,8-9H2,(H,21,23)/b15-14+
- InChIKey: SLKKQLYRUUTXKW-CCEZHUSRSA-N
- ほほえんだ: S(/C=C/C1C=CC=CC=1)(NC1C=CC(=CC=1)C(NC1CCCC1)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 370.13511374g/mol
- どういたいしつりょう: 370.13511374g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 577
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 83.6Ų
N-cyclopentyl-4-(2-phenylethenesulfonamido)benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26585465-0.05g |
N-cyclopentyl-4-(2-phenylethenesulfonamido)benzamide |
1015369-53-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-cyclopentyl-4-(2-phenylethenesulfonamido)benzamide 関連文献
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
1015369-53-5 (N-cyclopentyl-4-(2-phenylethenesulfonamido)benzamide) 関連製品
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 4964-69-6(5-Chloroquinaldine)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
